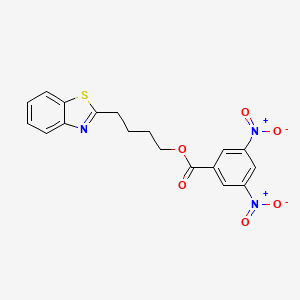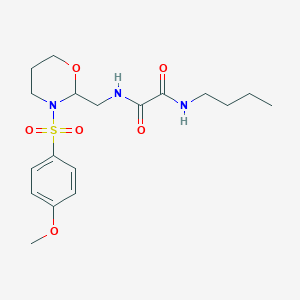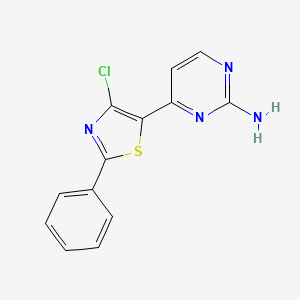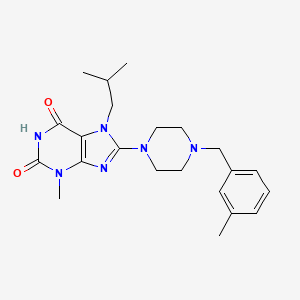
4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate” is a chemical compound with the molecular formula C18H15N3O6S . It has an average mass of 401.393 Da and a monoisotopic mass of 401.068146 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which “4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate” is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, benzothiazoles can be prepared by treatment of 2-mercaptoaniline with acid chlorides .Molecular Structure Analysis
Benzothiazoles, which “4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate” is a derivative of, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be achieved, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate can be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation . These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with some exhibiting better inhibition potency than standard reference drugs .
Antibacterial Potential
The antibacterial properties of benzothiazole derivatives are well-documented. They have been found to inhibit a range of bacterial enzymes and proteins, such as DNA gyrase and dihydroorotase, which are crucial for bacterial survival . This compound’s structural framework could potentially be optimized to enhance its antibacterial efficacy.
Antimicrobial Applications
Benzothiazole compounds have shown effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus . The dinitrobenzoate moiety in 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate could be leveraged to develop new antimicrobial agents with specific mechanisms of action.
Drug Development Scaffold
The benzothiazole nucleus is a significant scaffold in drug development due to its biological activities. It has been reported to exhibit a range of activities from anti-inflammatory to anticancer . The compound could serve as a starting point for the development of drugs targeting various diseases.
Anticonvulsant Evaluation
Some benzothiazole derivatives have been evaluated for their anticonvulsant properties. Computational studies suggest that modifications to the benzothiazole structure could yield compounds with potential use in treating convulsive disorders .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between a drug candidate and its target. Benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate , can be analyzed against various targets to predict binding affinities and identify potential inhibitors with enhanced activity .
Wirkmechanismus
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making it a vital structure for the investigation of novel therapeutics . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .
Benzothiazole derivatives have been reported to have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butyl 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-18(12-9-13(20(23)24)11-14(10-12)21(25)26)27-8-4-3-7-17-19-15-5-1-2-6-16(15)28-17/h1-2,5-6,9-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLOBHWCCBCLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)

![[4-(Naphthalene-2-carbonyl)-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2609039.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)
![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)

![1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2609053.png)

![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)